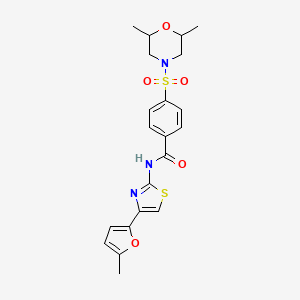
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that exhibits significant biological activity due to its complex molecular structure. This compound, classified as a sulfonamide derivative, incorporates various functional groups that contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H20N3O5S, with a molecular weight of approximately 409.89 g/mol. The presence of a sulfonyl group and a thiazole ring suggests diverse reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₃O₅S |
| Molecular Weight | 409.89 g/mol |
| Functional Groups | Sulfonamide, Thiazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Sulfonamide : Reacting the appropriate amine with a sulfonyl chloride.
- Thiazole Ring Formation : Utilizing thiazole precursors and coupling agents.
- Final Coupling : Combining the thiazole derivative with the benzamide moiety through amide bond formation.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring synthesis and ensuring purity.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, which may be attributed to their ability to inhibit bacterial growth through interference with metabolic pathways.
- Anti-inflammatory Properties : The presence of the sulfonamide group often correlates with anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.
- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that modifications in the structure can enhance selectivity and potency against tumor cells.
Case Studies
- Antibacterial Activity : A study showed that similar thiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against various pathogens, indicating significant antibacterial potential .
- Anti-inflammatory Effects : Research on structurally related compounds revealed IC50 values as low as 0.004 μM in T-cell proliferation assays, highlighting their efficacy in modulating immune responses .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammation and infection processes.
- Cellular Signal Modulation : Affecting pathways related to cell proliferation and apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-13-4-9-19(29-13)18-12-30-21(22-18)23-20(25)16-5-7-17(8-6-16)31(26,27)24-10-14(2)28-15(3)11-24/h4-9,12,14-15H,10-11H2,1-3H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLXNVHFBTLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














